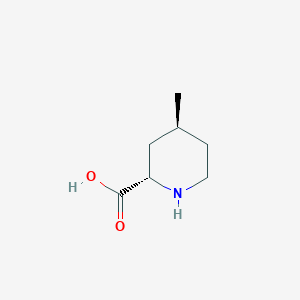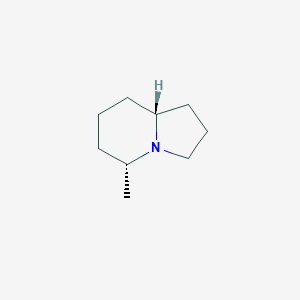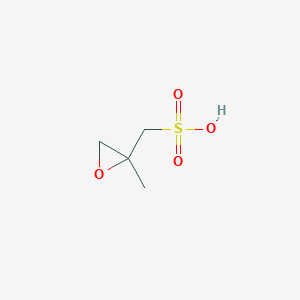
Methyl 4-(1-hydroxyethyl)benzoate
Übersicht
Beschreibung
Methyl 4-(1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group and the benzene ring is substituted with a hydroxyethyl group at the para position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-(1-hydroxyethyl)benzoate can be synthesized through several methods. One common route involves the reduction of methyl 4-acetylbenzoate using a suitable reducing agent such as sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of methyl 4-acetylbenzoate using a palladium catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Methyl 4-(1-oxoethyl)benzoate.
Reduction: Methyl 4-(1-hydroxyethyl)benzyl alcohol.
Substitution: Methyl 4-(1-hydroxyethyl)-2-nitrobenzoate or methyl 4-(1-hydroxyethyl)-2-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(1-hydroxyethyl)benzoate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl 4-(1-hydroxyethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The ester group can be hydrolyzed by esterases, releasing the corresponding acid and alcohol, which may further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-hydroxybenzoate (methylparaben): Used as a preservative in cosmetics and pharmaceuticals.
Ethyl 4-hydroxybenzoate (ethylparaben): Similar to methylparaben but with a longer alkyl chain.
Propyl 4-hydroxybenzoate (propylparaben): Another preservative with a longer alkyl chain than ethylparaben.
Uniqueness: Methyl 4-(1-hydroxyethyl)benzoate is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Eigenschaften
IUPAC Name |
methyl 4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)












![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)
